molecular formula C18H11ClN2S B13099577 5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine

5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine

Cat. No.: B13099577
M. Wt: 322.8 g/mol
InChI Key: PERNFKKDXKCGPJ-UHFFFAOYSA-N
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Description

5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that features a unique combination of biphenyl, thieno, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate biphenyl and thieno derivatives under controlled conditions. For example, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various substituted pyrimidine derivatives . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Photochemical synthesis using photoexcited organic dyes like Na₂ eosin Y as direct hydrogen atom transfer photocatalysts can also be explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like NaBH₄ or LiAlH₄.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as KMnO₄ or H₂O₂ can be used.

    Reduction: Reducing agents like NaBH₄ or LiAlH₄ are commonly employed.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine stands out due to its unique combination of biphenyl, thieno, and pyrimidine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H11ClN2S

Molecular Weight

322.8 g/mol

IUPAC Name

4-chloro-5-(4-phenylphenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C18H11ClN2S/c19-17-16-15(10-22-18(16)21-11-20-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H

InChI Key

PERNFKKDXKCGPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=NC=N4)Cl

Origin of Product

United States

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